molecular formula C11H11N7O2 B1210620 p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid CAS No. 2878-04-8

p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid

Cat. No. B1210620
CAS RN: 2878-04-8
M. Wt: 273.25 g/mol
InChI Key: KJXBXATYKAWGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4,6-triamino-5-pyrimidinyl)azo]benzoic acid is a member of benzoic acids.

Scientific Research Applications

Liquid-Crystal Properties

Aryl esters of p-(5-alkyl-2-pyrimidinyl)benzoic acids display notable nematic properties, including broad temperature ranges for liquid-crystal phases, particularly in diesters which extend up to 140–170°C. The inclusion of a 2-phenyl group within the pyrimidine ring is shown to enhance the development of a liquid-crystal state over 5-phenylpyrimidines, highlighting the potential of pyrimidinyl azo derivatives in liquid-crystal technology (Mikhaleva et al., 1988).

Pigment Dispersion for Inkjet Applications

New synergists for pigment dispersion in inkjet applications were synthesized, utilizing benzoic acid to improve solubility and dispersion properties in pigments like Pigment Yellow 74 and Pigment Yellow 150. This research demonstrated the reduction of particle aggregation through increased polarity, suggesting a role for such azo derivatives in enhancing the stability and performance of pigment inks (Song et al., 2017).

Antifolate and Antitumor Applications

Classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) for use as antitumor agents. These compounds, including those with pyrimidinyl azo structures, showed significant inhibitory activity against human DHFR and tumor cell growth, indicating their potential in antitumor therapies (Gangjee et al., 2007).

Synthesis and Biological Activity Estimation

A new azo derivative was synthesized through the reaction between Amino pyridine and Para hydroxy benzoic acid, highlighting the versatility of pyrimidinyl azo compounds in creating bioactive molecules. The synthesized compound's spectrum characterization and antimicrobial and anthelmintic activity screening suggest its potential in pharmaceutical applications (B. M. et al., 2022).

properties

CAS RN

2878-04-8

Product Name

p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C11H11N7O2/c12-8-7(9(13)16-11(14)15-8)18-17-6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H6,12,13,14,15,16)

InChI Key

KJXBXATYKAWGBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N

Other CAS RN

2878-04-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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